6-Methylidene-5-oxaspiro[2.4]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidene-5-oxaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxirane and cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one can be achieved through several methods. One common approach involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones. This reaction proceeds effectively in the presence of a t-BuOK/t-BuOH/THF catalytic system at room temperature, resulting in the formation of the desired spirocycles in a regio- and stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-catalyzed dimerization method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylidene-5-oxaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro-connected carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
6-Methylidene-5-oxaspiro[2.4]heptan-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxaspiro[2.4]heptan-4-one: Similar in structure but lacks the methylidene group.
5-Oxaspiro[2.4]heptan-6-one: Another spirocyclic compound with different functional groups.
Uniqueness
6-Methylidene-5-oxaspiro[2.4]heptan-4-one is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H8O2 |
---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
6-methylidene-5-oxaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C7H8O2/c1-5-4-7(2-3-7)6(8)9-5/h1-4H2 |
InChI-Schlüssel |
PGBWUCJOSKIWKI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(CC2)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.